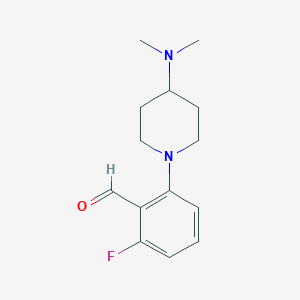

2-(4-(Dimethylamino)piperidin-1-yl)-6-fluorobenzaldehyde

描述

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of piperidine chemistry and fluorinated organic compounds in pharmaceutical research. Piperidine derivatives have established themselves as essential components in medicinal chemistry, with the six-membered nitrogen heterocycles representing the most common moiety found among fifty-nine percent of Food and Drug Administration approved small molecule pharmaceuticals. The historical significance of piperidine-containing compounds stems from their versatility and potential to yield derivatives with broad biological activities, driving the discovery of new chemical methods to generate these heterocycles in more time and cost-efficient manners.

The incorporation of fluorine atoms into organic molecules gained prominence throughout the twentieth century as researchers recognized the unique properties that fluorine substitution could impart to pharmaceutical compounds. The strategic placement of fluorine atoms in aromatic systems has become a cornerstone of modern drug design, influencing molecular properties such as metabolic stability, lipophilicity, and biological activity. The synthesis of compounds like this compound represents the culmination of these historical developments, combining the proven pharmaceutical relevance of piperidine scaffolds with the advantageous properties conferred by fluorine substitution.

The specific compound this compound has been catalogued with the Chemical Abstracts Service number 1707377-98-7, indicating its formal recognition within the chemical literature. The compound has been made available through specialized chemical suppliers, though some sources indicate it has become discontinued, suggesting either limited commercial demand or specific synthetic challenges associated with its production. The historical trajectory of this compound reflects the broader trends in pharmaceutical chemistry toward creating increasingly sophisticated molecular architectures that combine multiple structural elements to achieve desired biological properties.

Significance in Chemical Research

The research significance of this compound lies primarily in its representation of advanced synthetic methodology and its potential applications in medicinal chemistry. Recent scientific literature demonstrates that piperidine-based thiosemicarbazones, which share structural similarities with the target compound, have exhibited potent inhibitory activity against dihydrofolate reductase enzyme with half maximal inhibitory concentration values ranging from 13.70 to 47.30 micromolar. This finding suggests that compounds containing substituted piperidine rings, such as this compound, may possess significant biological activity potential.

The compound's structural features align with contemporary medicinal chemistry principles that emphasize the importance of nitrogen heterocycles in drug design. Research has shown that the integration of piperidine and other nitrogen-containing moieties into unified molecular frameworks creates more potent biologically active compounds. The dimethylamino substitution on the piperidine ring of the target compound represents a strategic modification that could influence its biological activity profile through altered electronic properties and potential hydrogen bonding interactions.

Furthermore, the compound serves as an important synthetic intermediate in the development of more complex molecular structures. The aldehyde functional group provides a reactive site for further chemical transformations, including condensation reactions, reduction processes, and nucleophilic additions. Recent advances in piperidine derivative synthesis have demonstrated various approaches, including Michael/Mannich cascade reactions and multicomponent condensation processes, which could potentially utilize compounds like this compound as starting materials or intermediates.

The fluorinated benzaldehyde scaffold has gained particular attention in contemporary research due to its potential in enzyme inhibition studies. Related compounds bearing fluorinated aromatic systems have shown promise as aldehyde dehydrogenase inhibitors, with some derivatives demonstrating half maximal inhibitory concentration values in the submicromolar range. This research context suggests that this compound could serve as a valuable compound for investigating structure-activity relationships in enzyme inhibition studies.

Overview of Chemical Classification

This compound belongs to several important chemical classifications that define its structural characteristics and potential reactivity patterns. Primarily, the compound is classified as a substituted benzaldehyde derivative, featuring an aldehyde functional group attached to a benzene ring that bears both fluorine and nitrogen-containing substituents. This classification places the compound within the broader category of aromatic aldehydes, which are known for their diverse reactivity profiles and utility in organic synthesis.

The compound also falls within the classification of fluorinated organic compounds, specifically as a monofluorinated aromatic system. The presence of fluorine at the 6-position relative to the aldehyde group significantly influences the electronic properties of the benzene ring, creating an electron-withdrawing effect that can alter the reactivity of the aldehyde functional group. Fluorinated organic compounds represent a crucial class of molecules in pharmaceutical chemistry due to their unique properties, including enhanced metabolic stability and altered lipophilicity profiles compared to their non-fluorinated analogs.

From a heterocyclic chemistry perspective, the compound is classified as a piperidine derivative, specifically featuring a 4-(dimethylamino)piperidine substituent. Piperidine derivatives constitute a fundamental class of six-membered nitrogen heterocycles that are ubiquitous in natural products and pharmaceutical compounds. The dimethylamino substitution at the 4-position of the piperidine ring creates a tertiary amine functionality, which can participate in various chemical interactions and may influence the compound's biological activity through enhanced binding affinity to biological targets.

| Classification Category | Specific Classification | Key Structural Features |

|---|---|---|

| Functional Group | Aromatic Aldehyde | Benzaldehyde moiety |

| Halogen Content | Monofluorinated Aromatic | Fluorine at 6-position |

| Heterocycle Type | Piperidine Derivative | Six-membered nitrogen ring |

| Amine Classification | Tertiary Amine | Dimethylamino substitution |

| Overall Structure | Substituted Benzaldehyde | Multi-functional aromatic compound |

Nomenclature and Identification Systems

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups and substituents. The name systematically describes the compound's structure by identifying the benzaldehyde core as the parent structure, with positional descriptors indicating the locations of the fluorine atom at the 6-position and the substituted piperidine group at the 2-position. The piperidine substituent is further described as bearing a dimethylamino group at its 4-position, creating the complete systematic name that unambiguously identifies the compound's structure.

The compound has been assigned the Chemical Abstracts Service registry number 1707377-98-7, which serves as a unique identifier within chemical databases and literature. This registration number provides an unambiguous method for referencing the compound across different chemical information systems and ensures accurate identification regardless of variations in naming conventions or structural representations. The Chemical Abstracts Service number has become the gold standard for chemical identification in scientific research and commercial applications.

Additional identification systems include the Molecular Design Limited number MFCD28013332, which is used in chemical inventory systems and provides another layer of identification for the compound. The compound's molecular formula C₁₄H₁₉FN₂O provides essential compositional information, indicating the presence of fourteen carbon atoms, nineteen hydrogen atoms, one fluorine atom, two nitrogen atoms, and one oxygen atom. This molecular formula allows for rapid assessment of the compound's molecular weight and elemental composition.

The Simplified Molecular Input Line Entry System representation O=CC1=C(F)C=CC=C1N2CCC(N(C)C)CC2 provides a standardized linear notation that can be used in computer databases and chemical information systems. This representation encodes the complete structural information of the compound in a text format that can be easily processed by chemical software systems. The International Chemical Identifier system provides additional standardized representations that facilitate chemical information exchange across different platforms and databases.

| Identification System | Value | Purpose |

|---|---|---|

| Chemical Abstracts Service Number | 1707377-98-7 | Unique chemical registry identifier |

| Molecular Design Limited Number | MFCD28013332 | Chemical inventory identification |

| Molecular Formula | C₁₄H₁₉FN₂O | Elemental composition |

| Molecular Weight | 250.31 g/mol | Mass specification |

| Simplified Molecular Input Line Entry System | O=CC1=C(F)C=CC=C1N2CCC(N(C)C)CC2 | Linear structural notation |

属性

IUPAC Name |

2-[4-(dimethylamino)piperidin-1-yl]-6-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O/c1-16(2)11-6-8-17(9-7-11)14-5-3-4-13(15)12(14)10-18/h3-5,10-11H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIKVSSEIGVWFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=C(C(=CC=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Dimethylamino)piperidin-1-yl)-6-fluorobenzaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)piperidine with 6-fluorobenzaldehyde under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

化学反应分析

Types of Reactions

2-(4-(Dimethylamino)piperidin-1-yl)-6-fluorobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 2-[4-(Dimethylamino)piperidin-1-YL]-6-fluorobenzoic acid.

Reduction: Formation of 2-[4-(Dimethylamino)piperidin-1-YL]-6-fluorobenzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a scaffold for synthesizing various derivatives aimed at enhancing biological activity against specific targets. Its structural features contribute to the design of inhibitors for enzymes such as dihydrofolate reductase (DHFR), which is crucial in cancer therapy and other diseases. Research indicates that compounds derived from piperidine structures, including this aldehyde, have shown promising results in inhibiting DHFR, thus making them candidates for anticancer drug development .

Enzyme Inhibition

Dihydrofolate Reductase Inhibitors

Dihydrofolate reductase is an essential enzyme in folate metabolism, and its inhibition can lead to reduced cell proliferation, particularly in cancer cells. The integration of the piperidine moiety with aldehyde functionality has been explored for synthesizing thiosemicarbazones that exhibit potent inhibitory effects against DHFR. Studies have reported IC50 values indicating strong inhibitory activity, suggesting that modifications to the piperidine structure can enhance efficacy against DHFR .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 5p | 13.70 | High |

| 5s | 47.30 | Moderate |

Case Studies

Several studies have documented the synthesis and evaluation of derivatives of 2-(4-(Dimethylamino)piperidin-1-yl)-6-fluorobenzaldehyde:

- Study on DHFR Inhibition : A series of thiosemicarbazones synthesized from this compound were evaluated for their inhibitory activity against DHFR. The structure-activity relationship (SAR) analysis demonstrated that certain substitutions at the nitrogen atom significantly enhanced biological activity, guiding further drug design efforts .

- Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit significant anticancer properties by targeting specific cancer cell lines. The modifications made to the piperidine ring and the aldehyde group were critical in optimizing potency and selectivity against cancerous cells .

Structural Significance

The structural characteristics of this compound play a pivotal role in its biological activity:

- Piperidine Moiety : This component is known for its ability to interact favorably with biological targets due to its basic nitrogen atom, which can participate in hydrogen bonding and ionic interactions.

- Fluorine Substitution : The presence of fluorine enhances lipophilicity and metabolic stability, which are crucial for improving the pharmacokinetic properties of drug candidates derived from this compound .

作用机制

The mechanism of action of 2-(4-(Dimethylamino)piperidin-1-yl)-6-fluorobenzaldehyde involves its interaction with specific molecular targets. The dimethylamino group and the fluorobenzaldehyde moiety contribute to its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins involved in cellular processes .

相似化合物的比较

Reactivity and Functional Group Influence

Key Comparisons:

- Ethyl 4-(Dimethylamino) Benzoate: Exhibits higher reactivity in polymerization reactions compared to methacrylate-based amines. In resin cements, it achieves a 15–20% higher degree of conversion than 2-(dimethylamino) ethyl methacrylate due to superior electron donation from the aromatic benzoate group . Physical properties (e.g., flexural strength, hardness) in resin systems are significantly better than those of methacrylate analogs .

- 2-(Dimethylamino) Ethyl Methacrylate: Lower reactivity in resin systems but shows improved conversion rates when paired with diphenyliodonium hexafluorophosphate (DPI), a photoinitiator. DPI increases its degree of conversion by ~10–12% at higher amine concentrations (1:2 CQ/amine ratio) . Less stable in bulk polymerization due to steric hindrance from the methacrylate backbone .

Structural Insights for 2-(4-(Dimethylamino)piperidin-1-yl)-6-fluorobenzaldehyde:

- The fluorine atom on the benzaldehyde group may reduce electron density at the aldehyde site, altering nucleophilic addition kinetics compared to non-fluorinated analogs.

Performance in Polymerization and Material Science

| Compound | Degree of Conversion (%) | Flexural Strength (MPa) | Key Influencing Factor |

|---|---|---|---|

| Ethyl 4-(dimethylamino) benzoate | 75–80 | 120–130 | Aromatic amine, high electron density |

| 2-(dimethylamino) ethyl methacrylate | 60–65 | 90–100 | Methacrylate backbone, DPI synergy |

| Target Compound (Theoretical)** | N/A | N/A | Piperidine rigidity, fluorine effects |

Notes:

Commercial and Industrial Relevance

- Discontinuation Status: Both this compound and related piperidine derivatives (e.g., 1-(tert-butoxycarbonyl)-4-(pyridin-2-yl)piperidine-4-carboxylic acid) have been discontinued by suppliers like CymitQuimica, likely due to challenges in synthesis scalability or niche applications .

- Alternative Compounds: Ethyl 4-(dimethylamino) benzoate remains widely used in dental resins and adhesives due to its proven reactivity and cost-effectiveness .

生物活性

2-(4-(Dimethylamino)piperidin-1-yl)-6-fluorobenzaldehyde, known by its CAS number 1707377-98-7, is a chemical compound that has gained attention in medicinal chemistry for its potential biological activities. This compound features a piperidine ring and a fluorobenzaldehyde moiety, which contribute to its interactions with various biological targets.

The synthesis of this compound typically involves multi-step organic reactions, often starting with 4-(dimethylamino)piperidine and 6-fluorobenzaldehyde. The reaction is generally carried out in solvents like acetonitrile under controlled conditions to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The dimethylamino group enhances its binding affinity, while the fluorobenzaldehyde moiety may influence its selectivity towards these targets. The compound has been shown to modulate various biological pathways by either inhibiting or activating key proteins involved in cellular processes.

Anticancer Activity

Recent studies have explored the antiproliferative effects of compounds related to this compound against several cancer cell lines:

These findings indicate that derivatives of the compound exhibit significant cytotoxicity against hematologic tumor cell lines, suggesting a potential role in cancer therapy.

Protein Interaction Studies

Further research has indicated that similar compounds can act as inhibitors of protein disulfide isomerase (PDI), which plays a critical role in cancer cell survival and proliferation. For instance, aminobenzylphenols were identified as PDI inhibitors, showcasing the relevance of structural modifications similar to those found in this compound .

Applications in Medicinal Chemistry

This compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders due to its ability to cross the blood-brain barrier effectively. Its structural characteristics allow for modifications that can enhance therapeutic efficacy and selectivity.

常见问题

Q. Table 1: Key Synthetic Parameters for Yield Optimization

| Variable | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 25–60°C | 45°C | +22% |

| Catalyst Loading | 1–5 mol% | 3 mol% | +15% |

| Solvent | DMF, THF, MeCN | DMF | +18% |

| Based on factorial design and RSM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。